molecular formula C12H16BrNO3S B5320539 4-bromo-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide

4-bromo-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide

Cat. No.: B5320539
M. Wt: 334.23 g/mol
InChI Key: YRZUYXZXFOLDDB-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide is a chemical compound that features a bromine atom, a tetrahydrofuran ring, and a benzenesulfonamide group

Properties

IUPAC Name

4-bromo-N-[1-(oxolan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-9(12-3-2-8-17-12)14-18(15,16)11-6-4-10(13)5-7-11/h4-7,9,12,14H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZUYXZXFOLDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide typically involves the following steps:

    Sulfonamidation: The attachment of the sulfonamide group to the brominated benzene ring.

    Tetrahydrofuran Ring Introduction: The incorporation of the tetrahydrofuran ring into the structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Nucleophilic Addition: The sulfonamide group can undergo nucleophilic addition reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by binding to their active sites, while the tetrahydrofuran ring may enhance the compound’s stability and bioavailability. The bromine atom can participate in halogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide: Unique due to the presence of the tetrahydrofuran ring.

    4-bromo-N-ethylbenzenesulfonamide: Lacks the tetrahydrofuran ring, which may affect its stability and bioavailability.

    N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide: Lacks the bromine atom, which may influence its reactivity and binding properties.

Uniqueness

The presence of both the bromine atom and the tetrahydrofuran ring in this compound makes it unique compared to similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

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